3-Chloro-3-Oxopropanoic Acid

Description

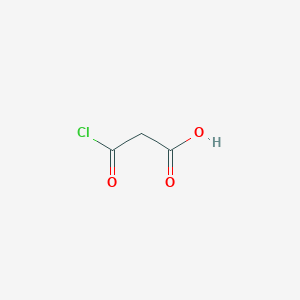

3-Chloro-3-Oxopropanoic Acid: is an organic compound with the molecular formula C3H3ClO3 . It is a derivative of propanoic acid, where a chlorine atom and a keto group are attached to the third carbon atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Propriétés

IUPAC Name |

3-chloro-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO3/c4-2(5)1-3(6)7/h1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFSRVHZJTWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-3-Oxopropanoic Acid can be synthesized through several methods. One common method involves the chlorination of pyruvic acid. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction produces esters with enhanced volatility for analytical applications:

Reaction :

3-Chloro-3-oxopropanoic acid + R-OH → 3-Chloro-3-oxopropanoate ester + H₂O

Conditions :

-

Catalyst: H₂SO₄ or HCl gas

-

Temperature: 60–80°C

-

Solvent: Dry benzene or toluene

Example :

Reaction with methanol yields methyl 3-chloro-3-oxopropanoate, a precursor for acyl chloride derivatives .

Nucleophilic Substitution at the Chlorine Center

The chlorine atom is susceptible to nucleophilic displacement due to electron withdrawal by the adjacent carbonyl group:

Reaction :

this compound + Nu⁻ → 3-Nu-3-oxopropanoic acid + Cl⁻

Nucleophiles (Nu⁻) and Products :

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NH₃ | 3-Amino-3-oxopropanoic acid | 72 | Aqueous NH₃, 25°C |

| SH⁻ | 3-Mercapto-3-oxopropanoic acid | 65 | NaSH, ethanol, reflux |

| CN⁻ | 3-Cyano-3-oxopropanoic acid | 58 | KCN, DMF, 50°C |

Mechanism :

Proceeds via an SN² pathway, facilitated by the electron-deficient β-carbon .

Decarboxylation and Ketone Reactivity

The β-keto acid structure promotes decarboxylation under thermal or basic conditions:

Reaction :

this compound → Chloroacetone + CO₂

Conditions :

Kinetic Data :

| Temperature (°C) | Half-Life (min) |

|---|---|

| 120 | 180 |

| 150 | 45 |

This reaction is critical for generating α-chlorinated ketones for cross-coupling reactions.

Condensation Reactions

The keto group participates in aldol-like condensations:

Example with 2,2-Dimethoxyethanamine :

this compound + H₂N-C(CH₂OCH₃)₂ →

3-(2,2-Dimethoxyethylamino)-3-oxopropanoic acid

Conditions :

Application :

Forms heterocyclic precursors for quinolone antibiotics .

Reactivity with Diazonium Salts

Coupling reactions with diazonium salts produce azo derivatives:

Reaction :

this compound + Ar-N₂⁺ → 3-(Arylazo)-3-oxopropanoic acid

Conditions :

-

pH: 4–5 (buffered)

-

Temperature: 0–5°C

Example :

Coupling with benzenediazonium chloride yields a bright yellow azo compound used as a pH indicator .

Acid-Base Reactions

The carboxylic acid group reacts with bases to form salts:

Reaction :

this compound + NaOH → Sodium 3-chloro-3-oxopropanoate

Key Data :

Hazards :

Reacts exothermically with strong bases (e.g., NaOH), releasing 78 kJ/mol .

Nitrosation

Reaction with nitrous acid introduces nitroso groups:

Product : 3-Nitroso-3-oxopropanoic acid

Conditions :

Coordination Chemistry

Forms complexes with transition metals like rhenium:

Complex : [Re(C₃H₂ClO₃)(CO)₃]

Application : Radioimaging agents in nuclear medicine .

Applications De Recherche Scientifique

Chemistry: 3-Chloro-3-Oxopropanoic Acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving keto acids. It helps in understanding metabolic pathways and enzyme mechanisms .

Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity makes it valuable in various chemical processes .

Mécanisme D'action

The mechanism of action of 3-Chloro-3-Oxopropanoic Acid involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

3-Chloro-2-Oxopropanoic Acid: Similar structure but with the chlorine atom on the second carbon.

3-Hydroxy-3-Oxopropanoic Acid: Similar structure but with a hydroxyl group instead of a chlorine atom.

3-Amino-3-Oxopropanoic Acid: Similar structure but with an amino group instead of a chlorine atom.

Uniqueness: 3-Chloro-3-Oxopropanoic Acid is unique due to the presence of both a chlorine atom and a keto group on the same carbon atom. This dual functionality makes it highly reactive and versatile for various chemical reactions and applications .

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-3-Oxopropanoic Acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves reacting malonic acid (propanedioic acid) with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). However, achieving selective monochlorination is challenging due to the tendency of dicarboxylic acids to form dichlorides (e.g., malonyl dichloride) as the major product . To favor monochloride formation:

- Use oxalyl chloride with a stoichiometric ratio of 1:1 to limit over-chlorination.

- Introduce amine bases (e.g., triethylamine) to neutralize HCl byproducts, improving reaction efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) or infrared (IR) spectroscopy to detect the characteristic carbonyl stretch (~1800 cm⁻¹ for acid chlorides).

Q. How is the structural identity of this compound validated in research?

Methodological Answer: Structural validation employs a combination of:

- IUPAC Nomenclature : The correct PIN (Preferred IUPAC Name) is This compound, with the acyl chloride group (-COCl) at position 3 and the carboxylic acid (-COOH) at position 1 .

- Spectroscopic Techniques :

- ¹H NMR : The methylene protons (CH₂) adjacent to the carbonyl group appear as a triplet (~δ 3.5–4.0 ppm), while the carboxylic acid proton resonates broadly (~δ 10–12 ppm).

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O of carboxylic acid) and ~1800 cm⁻¹ (C=O of acyl chloride) confirm functional groups.

- Elemental Analysis : Verify the molecular formula (C₃H₃ClO₃) via combustion analysis or high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (H314 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust (P260 precaution) .

- Storage : Keep containers tightly sealed at temperatures <20°C, away from oxidizing agents and moisture .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Advanced Research Questions

Q. How can researchers mitigate dichloride byproduct formation during synthesis?

Methodological Answer: To suppress malonyl dichloride formation:

- Controlled Stoichiometry : Use a 1:1 molar ratio of malonic acid to chlorinating agent (e.g., oxalyl chloride) .

- Low-Temperature Reactions : Conduct syntheses at 0–5°C to slow down secondary chlorination.

- Protecting Groups : Temporarily protect one carboxylic acid group with tert-butyl or benzyl esters before chlorination, followed by deprotection .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically.

Q. How do solvent polarity and temperature influence the esterification kinetics of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the acyl chloride intermediate, accelerating esterification with alcohols. Non-polar solvents (e.g., toluene) may reduce side reactions but slow kinetics .

- Temperature : Elevated temperatures (40–60°C) enhance reaction rates but risk dichloride formation. Optimize via Arrhenius studies to balance speed and selectivity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to improve nucleophilic attack by alcohols on the acyl chloride .

Q. What methodological approaches address trace impurity analysis in this compound?

Methodological Answer:

- Chromatographic Methods :

- Quantitative NMR (qNMR) : Compare peak integrals of target compound vs. impurities (e.g., δ 5.0–5.5 ppm for dichloride byproducts).

- Limit Tests : Follow ICH Q3 guidelines, setting acceptance criteria for impurities at <0.1% w/w.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.